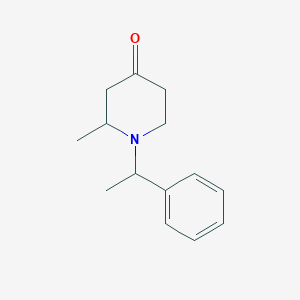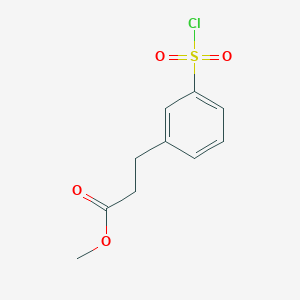![molecular formula C13H10F3NO3 B12825638 3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)
3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C13H10F3NO3 and a molecular weight of 285.2186096 g/mol . This compound is characterized by the presence of a cyclobutene ring substituted with an ethoxy group, a trifluoromethylphenyl group, and an amino group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 3-Ethoxy-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.
Key Reaction Steps: The key steps involve the formation of the cyclobutene ring and the introduction of the ethoxy and trifluoromethylphenyl groups. This is achieved through a series of condensation and substitution reactions.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with the use of appropriate catalysts and solvents to facilitate the desired transformations.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
3-Ethoxy-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the cyclobutene ring are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Ethoxy-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties may impart desirable characteristics to the final products.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects.
Pathways Involved: The specific pathways affected by the compound depend on its mode of action. For example, it may inhibit or activate certain signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
3-Ethoxy-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione can be compared with other similar compounds to highlight its uniqueness :
Similar Compounds: Compounds such as 3-ethoxy-4-phenylcyclobut-3-ene-1,2-dione and 3-amino-4-(propylamino)-3-cyclobutene-1,2-dione share structural similarities with the target compound.
Uniqueness: The presence of the trifluoromethyl group and the specific substitution pattern on the cyclobutene ring confer unique chemical and physical properties to 3-Ethoxy-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione
Propiedades
IUPAC Name |
3-ethoxy-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12-9(10(18)11(12)19)17-8-5-3-7(4-6-8)13(14,15)16/h3-6,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWMABYIVKCBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


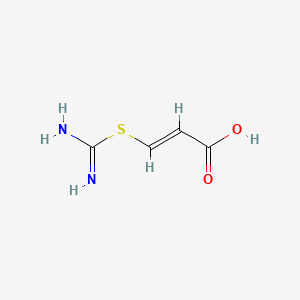

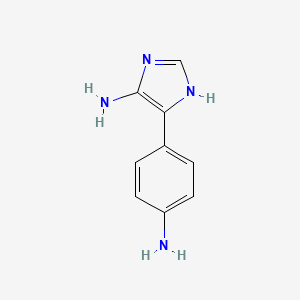
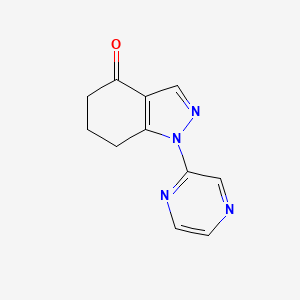
![tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12825613.png)
![(5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B12825620.png)


![((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol](/img/structure/B12825642.png)
